2-Bromo-4-fluoro-5-nitroaniline
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Overview
Description
2-Bromo-4-fluoro-5-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-nitroaniline typically involves a multi-step process:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This step involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include:
Chemical Reactions Analysis
2-Bromo-4-fluoro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Scientific Research Applications
2-Bromo-4-fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitroaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in substitution reactions, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-4-fluoro-5-nitroaniline can be compared with other similar compounds such as:
4-Bromo-2-nitroaniline: This compound has a similar structure but lacks the fluorine atom.
2-Bromo-5-fluoro-4-nitroaniline: This is a positional isomer with the same substituents but in different positions on the benzene ring.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOIJABNHHFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591664 |
Source
|
Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346433-97-4 |
Source
|
Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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